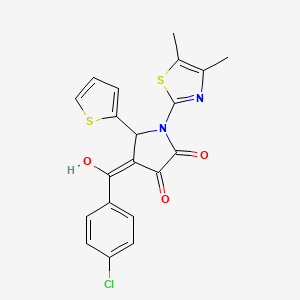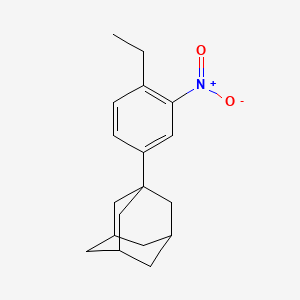![molecular formula C14H13F3N2O3 B2501566 3-(2,5-dioxopyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 940850-41-9](/img/structure/B2501566.png)
3-(2,5-dioxopyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 2,5-Dioxopyrrolidin-1-yl 3,3,3-trifluoropropanoate . It’s likely to be a complex organic compound with potential applications in various fields.
Synthesis Analysis
A solvent-controllable protocol has been developed to produce versatile 3-(2,5-dioxopyrrolidin-1-yl)acrylates in moderate yields by using toluene as the solvent and chain alkyl propiolates as alkynyl substrates . This might be a related synthesis process, but it’s not specific to the compound you’re asking about.Chemical Reactions Analysis
The synthesis process mentioned above involves a Michael addition of aliphatic secondary amines and subsequent β-bromination/chlorination of the obtained enamines . This might give some insight into the types of reactions this compound could undergo.Physical And Chemical Properties Analysis
The boiling point of 2,5-Dioxopyrrolidin-1-yl 3,3,3-trifluoropropanoate is predicted to be 236.3±50.0 °C, and its density is predicted to be 1.53±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of α-X Enamino Ketones/Esters
This compound has been used in the synthesis of α-X (X = Br or Cl) enamino ketones/esters. A new two-step one-pot aminobromination/chlorination of carbonyl alkynes has been achieved via a Michael addition of aliphatic secondary amines and subsequent β-bromination/chlorination of the obtained enamines .
Production of 3-(2,5-dioxopyrrolidin-1-yl)acrylates
A solvent-controllable protocol has been developed to produce versatile 3-(2,5-dioxopyrrolidin-1-yl)acrylates in moderate yields by using toluene as the solvent and chain alkyl propiolates as alkynyl substrates .
Anticonvulsant Properties
The compound has shown potent anticonvulsant properties. It demonstrated broad-spectrum protective activity in a range of mouse models, such as the maximal electroshock (MES) test, the pentylenetetrazole-induced seizures (scPTZ), and the 6 Hz (32 mA) seizures .
Antinociceptive Properties
It has also shown potent antinociceptive properties. For example, compound 22 revealed potent efficacy in the formalin-induced tonic pain .
Inhibition of Central Sodium/Calcium Currents
The in vivo activities of the compound are likely mediated by several targets and may result from the inhibition of central sodium/calcium currents .
Antagonism of TRPV1 Receptor
The compound may also work through transient receptor potential vanilloid 1 (TRPV1) receptor antagonism .
Wirkmechanismus
Target of Action
It is known that the compound is a derivative of pyrrolidine-2,5-dione, which has been associated with anticonvulsant and antinociceptive properties .
Mode of Action
It is suggested that the compound’s anticonvulsant and antinociceptive activities may result from the inhibition of central sodium/calcium currents and antagonism of the transient receptor potential vanilloid 1 (TRPV1) receptor .
Biochemical Pathways
The compound’s interaction with its targets likely affects several biochemical pathways. These include pathways involved in the transmission of nerve signals, particularly those related to pain and seizure activity .
Pharmacokinetics
The compound has demonstrated drug-like absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties in in vitro assays . This suggests that it has good bioavailability, although further studies are needed to confirm this.
Result of Action
The compound has shown broad-spectrum protective activity in a range of mouse models, such as the maximal electroshock (MES) test, the pentylenetetrazole-induced seizures (scPTZ), and the 6 Hz (32 mA) seizures . In addition, it has revealed potent efficacy in the formalin-induced tonic pain .
Eigenschaften
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3/c15-14(16,17)9-2-1-3-10(8-9)18-11(20)6-7-19-12(21)4-5-13(19)22/h1-3,8H,4-7H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRZDUHZKNIWMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]acetate](/img/structure/B2501483.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2501485.png)
![6-(Pyridin-4-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2501487.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2501493.png)
![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2501495.png)
![1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid](/img/structure/B2501496.png)

![Methyl 4-[methyl(phenylsulfonyl)amino]benzoate](/img/structure/B2501499.png)



![2-[4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide](/img/structure/B2501505.png)